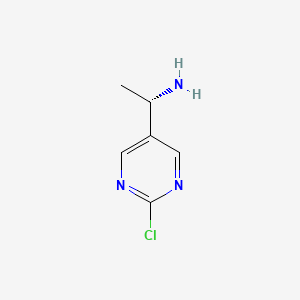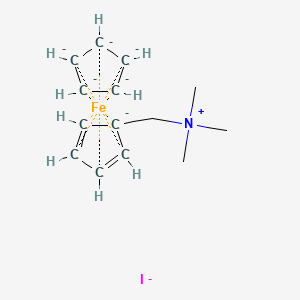![molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5](/img/structure/B13901849.png)
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- typically involves the reaction of a naphthalene derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, solvent, and reaction conditions can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .
Aplicaciones Científicas De Investigación
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and receptors, and modulate their activity . The boron atom in the compound can also participate in transmetallation reactions, transferring its organic residue to transition metals and facilitating catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene moiety.
Naphthylboronic acid: Contains the naphthalene group but differs in the substituents on the boron atom.
Pinacol boronic esters: Boronic acids with pinacol protecting groups, used in various synthetic applications.
Uniqueness
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is unique due to its specific combination of a naphthalene moiety and a phenylmethoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
183170-92-5 |
|---|---|
Fórmula molecular |
C17H15BO3 |
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
(1-phenylmethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 |
Clave InChI |
KDUUUXOIQQAPKS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


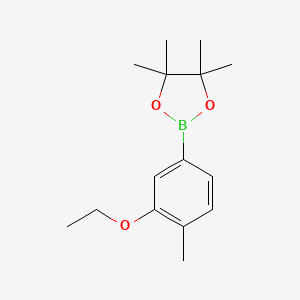
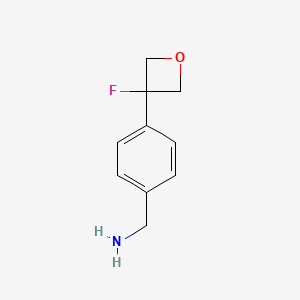
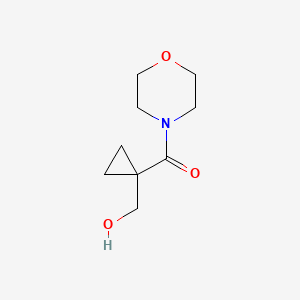
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
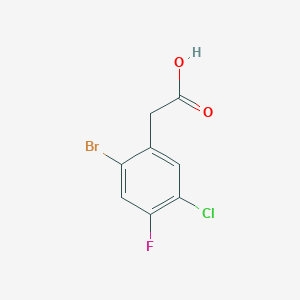
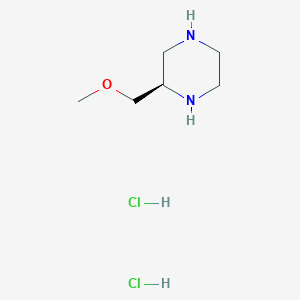
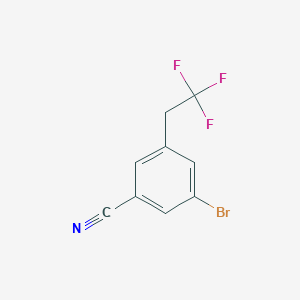
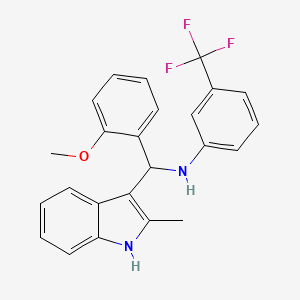
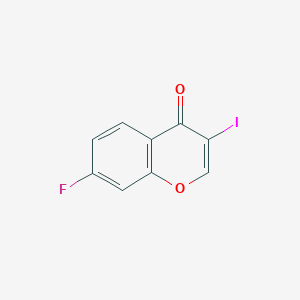
![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)
